molecular formula C12H18N2 B1267669 1-Benzylpiperidin-3-amine CAS No. 60407-35-4

1-Benzylpiperidin-3-amine

Cat. No.: B1267669
CAS No.: 60407-35-4
M. Wt: 190.28 g/mol
InChI Key: HARWNWOLWMTQCC-UHFFFAOYSA-N
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Description

1-Benzylpiperidin-3-amine is an organic compound with the molecular formula C12H18N2 It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom at the 1-position and an amine group at the 3-position

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes in the body

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . The interaction of 1-Benzylpiperidin-3-amine with its targets could potentially lead to changes in cellular signaling, enzyme activity, or receptor function.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolism

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not well-documented in the available literature. These properties are crucial for understanding the bioavailability of the compound. It’s known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cell signaling, and modulation of receptor function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body. For instance, the compound’s stability may be affected by temperature and light exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-benzylpiperidin-3-one. This reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve multi-step processes to ensure high yield and purity. For example, the compound can be produced by first preparing 1-benzylpiperidin-3-one, followed by reductive amination under controlled conditions to obtain the desired amine .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzylpiperidin-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Benzylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

1-benzylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARWNWOLWMTQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329608
Record name 1-benzylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60407-35-4
Record name 1-benzylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpiperidin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

After the reaction liquid had been adjusted to a pH of 13 by the addition of 5 N aqueous solution of sodium hydroxide, N-benzyl-3-aminopiperidine was extracted with 1 L of toluene, and was then further extracted from the aqueous phase with 1 L of toluene. After the solvent had been distilled under reduced pressure away from a combination of the organic phases thus obtained, (R)—N-benzyl-3-aminopiperidine was purified by distillation. Thus, 17.7 g of (R)—N-benzyl-3-aminopiperidine were obtained in the form of colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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